An In-depth Technical Guide to 5-Nitro-2-(trifluoromethyl)benzaldehyde: Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide to 5-Nitro-2-(trifluoromethyl)benzaldehyde: Properties, Reactivity, and Synthetic Applications
Introduction
5-Nitro-2-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique structure, featuring a benzene ring substituted with an aldehyde, a nitro group, and a trifluoromethyl group, imparts a distinct and powerful chemical reactivity profile. The presence of two potent electron-withdrawing groups (-NO₂ and -CF₃) renders the aldehyde's carbonyl carbon exceptionally electrophilic, making this compound a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, key synthetic transformations, and best practices for its handling and use in a research setting.
PART 1: Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in 5-Nitro-2-(trifluoromethyl)benzaldehyde dictates its physical properties and its interaction with various analytical techniques.
Physicochemical Properties
The primary physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1214352-10-9 | |
| Molecular Formula | C₈H₄F₃NO₃ | |
| Molecular Weight | 219.12 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥95% | |
| InChI Key | BSLICBYFAMBGOU-UHFFFAOYSA-N |
Spectroscopic Signature
A thorough understanding of the spectroscopic characteristics of 5-Nitro-2-(trifluoromethyl)benzaldehyde is essential for reaction monitoring and product characterization. While a dedicated public spectrum is not available, the following characteristics can be predicted with high confidence based on the analysis of closely related structures and foundational spectroscopic principles.[1][2]
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): A singlet significantly downfield, expected around δ 10.0-10.5 ppm, due to the deshielding effects of the carbonyl and the electron-withdrawing groups on the ring. Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.8-8.8 ppm) exhibiting a complex splitting pattern (e.g., doublet, doublet of doublets) due to their unique electronic environments and coupling. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 188-192 ppm. Aromatic Carbons: Multiple signals between δ 120-155 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. Trifluoromethyl Carbon (CF₃): A distinct quartet signal further downfield than typical alkyl carbons, with a large C-F coupling constant (J ≈ 270-275 Hz).[1] |
| ¹⁹F NMR | A sharp singlet is expected around δ -63 to -68 ppm (relative to a standard like CFCl₃), characteristic of an aromatic trifluoromethyl group.[1] |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹. N-O Asymmetric Stretch (Nitro): A strong band in the 1550-1475 cm⁻¹ region.[3] N-O Symmetric Stretch (Nitro): A medium-strong band in the 1360-1290 cm⁻¹ region.[3] C-F Stretches (Trifluoromethyl): Strong, characteristic bands typically found in the 1350-1100 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 219. Key Fragments: Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl radical (M-29, [M-CHO]⁺).[4][5] For trifluoromethylated compounds, a prominent fragment corresponding to the loss of the trifluoromethyl radical (M-69, [M-CF₃]⁺) is also highly probable. |
PART 2: Chemical Reactivity and Synthetic Utility
The reactivity of 5-Nitro-2-(trifluoromethyl)benzaldehyde is dominated by the electrophilic nature of its aldehyde functional group. The synergistic electron-withdrawing effects of the ortho-trifluoromethyl and meta-nitro groups create a significant partial positive charge on the carbonyl carbon, making it an excellent substrate for a wide range of nucleophilic addition reactions.
Core Reactivity Principle: Enhanced Electrophilicity
The logical relationship between the compound's structure and its reactivity is illustrated below. The electron-withdrawing groups (EWGs) pull electron density from the aromatic ring, which in turn pulls density from the aldehyde group, enhancing its reactivity towards nucleophiles.
Caption: Structure-Reactivity Relationship.
Key Synthetic Transformations
This enhanced reactivity makes 5-Nitro-2-(trifluoromethyl)benzaldehyde a valuable precursor for several key synthetic transformations.
Caption: Major reaction pathways.
2.2.1 Aldehyde Reduction to Benzyl Alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, often accomplished with mild reducing agents like sodium borohydride (NaBH₄).[6] This reaction is typically high-yielding and chemoselective, leaving the nitro group intact.
Experimental Protocol: Reduction with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Nitro-2-(trifluoromethyl)benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol (approx. 10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction.
-
Reagent Addition: Add sodium borohydride (NaBH₄, ~1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M aqueous HCl or saturated aqueous NH₄Cl until gas evolution ceases.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude benzyl alcohol, which can be further purified by column chromatography if necessary.
2.2.2 Reductive Amination
Reductive amination is one of the most powerful methods for forming C-N bonds and is a cornerstone of pharmaceutical synthesis.[8] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.
Experimental Protocol: One-Pot Reductive Amination
-
Setup: Combine 5-Nitro-2-(trifluoromethyl)benzaldehyde (1.0 eq.) and a primary or secondary amine (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. A dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can be added to drive the equilibrium towards imine formation.
-
Reduction: Add a reducing agent selective for imines, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq.), to the mixture.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control and handling due to its toxicity.[9]
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the aldehyde/imine and the appearance of the product amine.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine all organic layers.
-
Purification: Wash the combined organic phase with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by silica gel column chromatography.
2.2.3 Wittig Olefination
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond.[10] This reaction involves a phosphonium ylide, which acts as the carbon nucleophile.[11]
Experimental Protocol: General Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), dropwise until the characteristic color of the ylide (often yellow to deep red) persists.[12] Stir for 30-60 minutes at this temperature.
-
Aldehyde Addition: Dissolve 5-Nitro-2-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours to overnight.
-
Quenching & Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product alkene is purified from the triphenylphosphine oxide byproduct via column chromatography.[13]
PART 3: Synthesis and Purification
The most logical synthetic route to 5-Nitro-2-(trifluoromethyl)benzaldehyde involves the electrophilic nitration of its precursor, 2-(trifluoromethyl)benzaldehyde.
Synthetic Workflow
Caption: Synthetic workflow for nitration.
Causality Note: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution. The trifluoromethyl group is a deactivating, meta-directing group, while the aldehyde group is also deactivating and meta-directing. Their combined influence directs the incoming nitro group primarily to the C-5 position.
Purification Protocol: Silica Gel Column Chromatography
Purification of the crude product is critical to remove isomers and unreacted starting material. Column chromatography is the standard method.[14]
-
Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or DCM), adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/DCM mixture). A typical starting polarity would be 95:5 hexane:ethyl acetate.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. The less polar compounds will travel down the column faster.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., from 5% to 10% ethyl acetate) to elute the more polar product. The desired product, being moderately polar, should elute after any non-polar impurities but before highly polar byproducts.[15]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Nitro-2-(trifluoromethyl)benzaldehyde.
PART 4: Safety, Handling, and Storage
Working with nitrated and fluorinated aromatic compounds requires strict adherence to safety protocols.
Hazard Profile
Based on data from structurally related compounds, 5-Nitro-2-(trifluoromethyl)benzaldehyde should be handled as a hazardous substance.[16][17][18]
-
Skin Irritation (H315): Causes skin irritation.[16]
-
Eye Irritation (H319): Causes serious eye irritation.[16]
-
Respiratory Irritation (H335): May cause respiratory irritation.
-
Combustibility: The compound is likely a combustible solid. Nitroaromatics can be thermally sensitive.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Personal Protective Equipment:
-
Hygiene: Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[20] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation of the aldehyde.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
PART 5: Applications in Research and Development
The trifluoromethyl group is a highly sought-after moiety in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[21] Similarly, the nitro group is a versatile functional handle that can be readily converted to an amine, which is a common feature in many bioactive molecules and can participate in hydrogen bonding with biological targets.[8]
Therefore, 5-Nitro-2-(trifluoromethyl)benzaldehyde serves as a crucial building block for:
-
Pharmaceutical Synthesis: As a precursor for synthesizing novel heterocyclic compounds, potential kinase inhibitors, and other drug candidates.
-
Agrochemical Development: Used in the creation of new pesticides and herbicides.
-
Materials Science: Incorporated into functional dyes and polymers where its electronic properties can be exploited.
By providing a scaffold with three distinct and reactive functional points, this compound offers chemists a powerful tool for creating diverse libraries of complex molecules for screening and development.
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